molecular formula C19H23ClO3 B5063054 1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

Cat. No.: B5063054
M. Wt: 334.8 g/mol
InChI Key: CQRZNBOWGKCUQC-UHFFFAOYSA-N
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Description

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a butoxy group attached to a dimethylbenzene ring

Properties

IUPAC Name

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-14-15(2)19(10-9-18(14)20)23-12-5-4-11-22-17-8-6-7-16(13-17)21-3/h6-10,13H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRZNBOWGKCUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene can be achieved through a multi-step process involving the following key steps:

    Formation of the methoxyphenoxy intermediate: This involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form 3-methoxyphenoxyalkane.

    Coupling with butoxy group: The intermediate is then reacted with a butyl halide under basic conditions to introduce the butoxy group.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts such as palladium or other transition metals to facilitate the coupling reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell membranes, leading to changes in cellular signaling pathways.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic processes, affecting the overall biochemical pathways.

    Gene expression modulation: Influence on the expression of certain genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene can be compared with other similar compounds to highlight its uniqueness:

    1-chloro-4-methoxybutane: Similar in structure but lacks the aromatic ring and additional functional groups.

    1-chloro-4-methoxypentane: Similar but with a different alkyl chain length.

    Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Contains a ketone group instead of the butoxy group.

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